Lantibiotic lacticin-481
Description
Classification and Context within the Lanthipeptide Family
Lacticin-481 belongs to the lanthipeptide family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). acs.orgacs.orgnih.gov These peptides are characterized by the presence of thioether cross-links in the form of lanthionine (B1674491) (Lan) and methyllanthionine (MeLan) residues. acs.orgnih.gov These structures are formed through a two-step process involving the dehydration of serine and threonine residues, followed by the intramolecular addition of cysteine thiols. nih.gov
Lanthipeptides are broadly categorized into different classes based on their biosynthetic machinery. nih.govbiorxiv.org Class I lanthipeptides are modified by two separate enzymes, a dehydratase (LanB) and a cyclase (LanC). nih.govbiorxiv.org In contrast, Class II, III, and IV lanthipeptides are processed by a single multifunctional enzyme (LanM, LanKC, and LanL, respectively). nih.govbiorxiv.org Lacticin-481 is classified as a Class II lanthipeptide, where a single LanM enzyme, LctM, is responsible for both the dehydration and cyclization reactions. nih.govresearchgate.netoup.com
The lacticin-481 group is a significant subgroup within the lanthipeptide family, comprising at least 16 members, including well-studied examples like streptococcin A-FF22, mutacin II, and nukacin ISK-1. nih.govoup.com While primarily produced by bacteria from the Firmicutes phylum, members of the lacticin-481 family have also been identified in Actinobacteria. nih.govbiorxiv.org
Distinguishing Features of Lacticin-481 as a Type AII Lanthipeptide
Lacticin-481 is specifically categorized as a type AII lanthipeptide. pnas.org Type A lantibiotics are typically elongated, cationic peptides that act by disrupting the cell membrane, while type B lantibiotics are more globular and inhibit enzyme functions. oup.com Lacticin-481 exhibits characteristics that align it with a specific structural and functional subgroup.
Structurally, lacticin-481 is a 27-amino acid polypeptide. nih.gov It features a linear N-terminal region and a globular C-terminal domain containing a complex, intertwined ring topology. nih.govnih.gov This intricate structure is formed by three thioether bridges. nih.gov The specific linkages in lacticin-481 are between residues 9 and 14, 11 and 25, and 18 and 26. nih.gov A defining feature of lacticin-481 and other members of its group is the presence of a single enzyme, LctM, that catalyzes the necessary post-translational modifications. oup.com
Table 1: Structural and Functional Characteristics of Lacticin-481
| Feature | Description |
| Amino Acid Count | 27 |
| Unusual Residues | Dehydrobutyrine, Lanthionine, 3-Methyllanthionine |
| Thioether Bridges | Cys9-Ala14, Cys11-Ala25, Cys18-Ala26 |
| Biosynthesis Enzyme | LctM (a LanM-type enzyme) |
| Mechanism of Action | Inhibition of peptidoglycan synthesis via Lipid II binding |
Overview of Research Significance in Peptide Biochemistry and Microbiology
The unique characteristics of lacticin-481 have made it a subject of considerable research interest in both peptide biochemistry and microbiology.
In peptide biochemistry , the study of lacticin-481 provides valuable insights into the biosynthesis of complex natural products. The ability of a single enzyme, LctM, to perform multiple, regio- and stereospecific modifications on a precursor peptide is a fascinating area of investigation. nih.govresearchgate.net Researchers have successfully reconstituted the biosynthetic activity of LctM in vitro, which has opened up avenues for enzyme engineering and the chemoenzymatic synthesis of novel lacticin-481 analogs with potentially enhanced antimicrobial properties. acs.orgresearchgate.net The total chemical synthesis of lacticin-481 has also been achieved, allowing for detailed structure-activity relationship studies, including the critical role of the stereochemistry of the lanthionine cross-links for its biological activity. acs.org
From a microbiological perspective , lacticin-481 is a potent antimicrobial agent against a range of gram-positive bacteria. nih.gov Its mechanism of action, targeting the essential process of cell wall synthesis, makes it an attractive candidate for the development of new antibiotics, particularly in the face of rising antibiotic resistance. acs.orgnih.gov The study of the lacticin-481 gene cluster and its regulation, including the immunity mechanism that protects the producing organism, provides a deeper understanding of bacterial competition and survival strategies. nih.govoup.comresearchgate.net Furthermore, the exploration of lacticin-481 and its analogs contributes to the broader field of bacteriocin (B1578144) research and their potential applications in areas such as food preservation. oup.comnih.gov
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KGGSGVIHTISHECNMNSWQFVFTCCS |
Origin of Product |
United States |
Molecular Biosynthesis and Genetic Determinants of Lacticin 481
Precursor Peptide Architecture and lctA Gene Organization
Lacticin-481 originates as a precursor peptide, termed prelacticin-481, which is encoded by the structural gene lctA. nih.gov DNA sequence analysis of the lctA gene has revealed an open reading frame that codes for a 51-amino-acid peptide. nih.gov This precursor peptide is composed of two distinct regions: a 24-residue N-terminal leader peptide and a 27-residue C-terminal propeptide. nih.gov The leader peptide of lacticin-481 is notably different from those of other lantibiotics and does not possess the characteristics of a typical signal sequence. nih.gov The propeptide region is the part of the precursor that undergoes extensive post-translational modifications to become the mature lacticin-481. oup.comresearchgate.net The predicted amino acid sequence of the propeptide contains serine, threonine, and cysteine residues that are absent in the final mature form, indicating their involvement in the formation of the characteristic lanthionine (B1674491) and methyllanthionine bridges. nih.gov
Enzymatic Post-Translational Modification Pathways
The transformation of the linear prelacticin-481 into the polycyclic active form is a result of a series of enzymatic post-translational modifications. These modifications are crucial for the structure and function of the final molecule.
Dehydration Mechanisms of Serine and Threonine Residues
The initial step in the modification of the propeptide involves the dehydration of specific serine (Ser) and threonine (Thr) residues. oup.comnih.gov This process results in the formation of α,β-unsaturated amino acids, namely dehydroalanine (B155165) (Dha) from serine and dehydrobutyrine (Dhb) from threonine. oup.comnih.gov Mechanistic studies have shown that this dehydration is not a simple elimination reaction. Instead, it involves the phosphorylation of the serine and threonine residues by the synthetase enzyme, a reaction that requires ATP and Mg2+. nih.govacs.org This phosphorylation creates a better leaving group, facilitating the subsequent elimination of phosphate (B84403) to form the dehydro amino acids. nih.govacs.org The enzyme responsible for these modifications, LctM, performs these dehydrations in a processive manner, completing all four necessary dehydrations before releasing the substrate. nih.gov
Intramolecular Cyclization via Cysteine Thiol Additions
Following the formation of dehydroalanine and dehydrobutyrine, the next critical step is the intramolecular cyclization. This involves the nucleophilic addition of the thiol groups of cysteine (Cys) residues to the newly formed unsaturated amino acids. oup.comnih.gov This Michael-type addition reaction leads to the formation of thioether cross-links. nih.gov When a cysteine residue reacts with a dehydroalanine, a lanthionine (Lan) bridge is formed. oup.com Similarly, the reaction between a cysteine and a dehydrobutyrine results in a 3-methyllanthionine (MeLan) bridge. oup.com These thioether rings are the defining characteristic of lantibiotics and are essential for their three-dimensional structure and biological activity. oup.comacs.org The formation of these rings is a highly regio- and stereospecific process, ensuring the correct architecture of the final molecule. nih.gov
Role of LctM (Lantibiotic Synthetase) in Bifunctional Catalysis
In the biosynthesis of lacticin-481, a single, bifunctional enzyme known as LctM (Lacticin 481 synthetase) is responsible for both the dehydration and cyclization reactions. nih.govnih.gov This is a key feature of class II lantibiotic biosynthesis, distinguishing it from class I systems where two separate enzymes carry out these functions. nih.gov LctM is essential for the production of lacticin-481, and its direct interaction with the precursor peptide, LctA, has been demonstrated. nih.govnih.gov The enzyme catalyzes the dehydration of four serine and threonine residues and the subsequent formation of three thioether bridges. nih.gov LctM exhibits remarkable substrate promiscuity, showing potential for applications in peptide engineering. nih.gov
Biosynthetic Operon: lctAMTFEG Gene Cluster
The genetic determinants for lacticin-481 production are organized into a single operon, the lctAMTFEG gene cluster. oup.commetu.edu.tr This operon contains all the necessary genes for the biosynthesis, processing, export, and immunity of lacticin-481. oup.com This is considered a relatively simple lantibiotic gene cluster compared to others, which can contain up to thirteen genes. oup.com
Functions of lctA, lctM, and lctT in Processing and Export
Within the lct operon, the first three genes, lctA, lctM, and lctT, are directly involved in the biosynthesis and export of lacticin-481. oup.commetu.edu.tr
lctA : As previously mentioned, this gene encodes the precursor peptide, prelacticin-481. oup.comnih.gov
lctM : This gene encodes the bifunctional modification enzyme, LctM, which is responsible for the post-translational modifications of the LctA propeptide. nih.govnih.gov LctM carries out both the dehydration of serine and threonine residues and the subsequent cyclization reactions to form the lanthionine and methyllanthionine rings. oup.comnih.gov
lctT : This gene encodes a protein that functions as an ATP-binding cassette (ABC) transporter. nih.govasm.org LctT has a dual role: it possesses an N-terminal protease domain that cleaves the leader peptide from the modified propeptide, and it is also responsible for the export of the mature, active lacticin-481 out of the producer cell. nih.govresearchgate.net The cleavage of the leader peptide is a crucial final step in the maturation of lacticin-481. nih.gov
The remaining genes in the operon, lctFEG, encode another ABC transporter that provides immunity to the producer cell, protecting it from the antimicrobial action of the lacticin-481 it produces. oup.comasm.org
Table 1: Genes of the Lacticin-481 Biosynthetic Operon and their Functions
| Gene | Encoded Protein | Function |
| lctA | Prelacticin-481 | The precursor peptide that undergoes post-translational modification. oup.comnih.gov |
| lctM | LctM | A bifunctional enzyme that catalyzes the dehydration of serine and threonine residues and the formation of lanthionine and methyllanthionine bridges. nih.govnih.govnih.gov |
| lctT | LctT | An ABC transporter with a protease domain responsible for cleaving the leader peptide and exporting the mature lacticin-481. nih.govasm.org |
| lctF | LctF | A component of the ABC transporter involved in immunity, likely the ATP-binding subunit. oup.comasm.org |
| lctE | LctE | A component of the ABC transporter involved in immunity, likely a transmembrane domain. oup.comasm.org |
| lctG | LctG | A component of the ABC transporter involved in immunity, likely a transmembrane domain. oup.comasm.org |
Genetic Localization of the Biosynthetic Operon
The genetic determinants for the production of the lantibiotic lacticin-481 are located on a large, 70-kb plasmid. asm.orgnih.govresearchgate.net This plasmid-based localization is a common feature for many bacteriocins produced by lactic acid bacteria and is thought to facilitate the dissemination of these genes among different bacterial species. tandfonline.com
Specifically, the lacticin-481 gene cluster is part of a mobile genetic element known as transposon Tn5721. tandfonline.comoup.com This transposon, which carries the essential genes for biosynthesis and immunity, is found on the 70-kb plasmid in several distinct wild-type strains of Lactococcus lactis that produce lacticin-481. oup.com The entire biosynthetic machinery is organized into a single, compact operon designated as lctAMTFEG. oup.com This six-gene operon is considered the minimal set of genes required for the synthesis of and immunity to this type of lantibiotic. oup.com The genes are transcribed in the same direction and are flanked by insertion sequences, characteristic of a transposon structure. tandfonline.com
The organization of the lacticin-481 operon is notably simple compared to other lantibiotic gene clusters, which can contain between seven to thirteen genes. oup.com The lct operon includes genes for the precursor peptide, modification enzymes, transport, and immunity, all encoded within a single transcriptional unit. asm.org
Table 1: Genetic Determinants of the Lacticin-481 Biosynthetic Operon
| Gene | Encoded Protein | Function |
|---|---|---|
| lctA | LctA | Precursor peptide of lacticin-481. oup.comnih.gov |
| lctM | LctM | Bifunctional modification enzyme responsible for dehydration and cyclization reactions. researchgate.net |
| lctT | LctT | ABC transporter component involved in the cleavage of the leader peptide and export of mature lacticin-481. asm.orgnih.gov |
| lctF | LctF | Component of the ABC transporter immunity system. asm.orgnih.gov |
| lctE | LctE | Component of the ABC transporter immunity system. asm.orgnih.gov |
Transcriptional Regulation of Lacticin-481 Production
The production of lacticin-481 is regulated at the transcriptional level, primarily influenced by environmental pH. oup.comnih.gov The biosynthetic operon, lctAMTFEG, is mainly transcribed from two promoters, P1 and P3, located upstream of the first gene, lctA. nih.govoup.com Studies have shown that P3 is approximately three times stronger than P1 toward the end of the growth phase. oup.com Additionally, a weaker promoter, P4, is situated within the lctT gene and allows for the independent expression of the immunity genes (lctFEG). nih.govoup.com
The primary environmental stimulus for lacticin-481 production is acidification of the growth medium. nih.gov The production by Lactococcus lactis is enhanced by the natural accumulation of lactic acid during fermentation or by artificially lowering the medium's pH. oup.comnih.gov This regulation occurs directly at the transcriptional level, as both the P1 and P3 promoters are induced by acidic conditions. nih.gov While both promoters are acid-induced, P1 is more tightly regulated, whereas P3 is the stronger of the two. nih.govoup.com This acid-induced expression mechanism links bacteriocin (B1578144) production to the metabolic state of the producing culture. The production of bovicin HJ50, another lacticin 481-like lantibiotic, is also subject to regulation, though its system involves a two-component signal transduction system. nih.gov
A distinctive feature of the lacticin-481 operon is the absence of any dedicated regulatory genes. oup.com Unlike many other lantibiotic systems, such as those for nisin or mutacin II, the lct gene cluster does not encode specific regulatory proteins like a histidine kinase (LanK) or a response regulator (LanR). oup.comoup.comoup.com These two-component systems are common in other lantibiotics, where they often control gene expression through a quorum-sensing mechanism. oup.comresearchgate.net
The lack of a specific regulator encoded within the operon suggests that the acid-induced transcription of the P1 and P3 promoters is likely controlled by a general, non-specific regulatory factor present in the host bacterium. nih.govoup.com This makes the lacticin-481 system a notable example of a more simplified regulatory circuit for lantibiotic production. oup.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Lacticin-481 |
| Lactic acid |
| Nisin |
| Mutacin II |
| Bovicin HJ50 |
| (Methyl)lanthionine |
| 2,3-didehydroalanine (Dha) |
| (Z)-2,3-didehydrobutyrine (Dhb) |
| Diacylglycerol |
| UDP-MurNAc |
| Bacitracin |
| Nukacin ISK-1 |
| Actagardine |
| Mersacidin |
| Gallidermin |
| Pep5 |
| Subtilin |
| Epidermin |
| Lacticin 3147 |
| Salivaricin A2 |
| Salivaricin B |
| Macedocin |
| Ruminococcin A |
| Streptococcin A-FF22 |
Structural Biology and Structure Activity Relationship Studies
Elucidation of Macrocyclic Topology: Tricyclic Nature
Lacticin-481 is characterized by a distinctive and complex tricyclic topology. acs.orgnih.gov This intricate structure is formed through post-translational modifications of a ribosomally synthesized precursor peptide. nih.gov The process involves the enzymatic dehydration of specific serine and threonine residues, followed by the intramolecular addition of cysteine thiols to the resulting dehydroamino acids. nih.govnih.gov This series of reactions creates the characteristic thioether cross-links, specifically lanthionine (B1674491) (Lan) and methyllanthionine (MeLan) residues, which define the three-dimensional shape of the molecule. acs.orgnih.gov The final mature peptide consists of 27 amino acids and includes these unusual bridging structures. nih.gov The precise location of these thioether bridges connects residues 9 and 14, 11 and 25, and 18 and 26, giving rise to the compact, globular structure of lacticin-481. nih.gov
Stereochemical Configuration of Lanthionine and Methyllanthionine Residues
The specific DL-stereochemistry of the lanthionine and methyllanthionine residues is not merely a structural quirk but a fundamental requirement for the antibacterial function of lacticin-481. acs.orgnih.gov Studies involving the total chemical synthesis of lacticin-481 and its stereoisomers have provided definitive evidence for this. acs.orgnih.gov When each of the three DL-configured rings was systematically replaced with its corresponding LL-stereoisomer, the resulting analogues were all found to be biologically inactive. acs.orgnih.gov None of the diastereomeric analogues showed any activity, even at high concentrations. acs.org This complete abolishment of activity upon alteration of the stereochemistry underscores the critical importance of the naturally, enzymatically installed DL-configuration for the biological function of lacticin-481. acs.orgnih.gov These findings suggest that the stereochemistry of lacticin-481 has evolved specifically to optimize the tight binding to its biological target, likely the peptidoglycan precursor lipid II. acs.orgnih.gov
Segmental Contributions to Molecular Functionality
The N-terminal linear portion of lacticin-481, which is unbridged, plays a significant role in determining its spectrum of antibacterial action. oup.comoup.com This flexible tail of eight amino acids is crucial for the molecule's biological activity. nih.gov Research comparing lacticin-481 to the related lantibiotic variacin (B1575634), which differs in only a few residues in both the linear and globular parts, revealed that variacin has a broader activity spectrum. oup.com This observation has led to the proposal that the N-terminal linear region could greatly influence the range of susceptible bacteria. oup.comoup.com Furthermore, studies have shown that truncation or modification of this N-terminal tail can lead to a significant reduction in antibacterial activity. researchgate.net For instance, a truncated form of lacticin-481 lacking the first five amino acids exhibited a tenfold decrease in specific activity. researchgate.net
The C-terminal two-thirds of lacticin-481 forms a globular structure due to a specific pattern of overlapping thioether bridges. oup.com This globular domain is essential for the molecule's primary mechanism of action, which involves binding to the peptidoglycan precursor lipid II and inhibiting the transglycosylation step in bacterial cell wall biosynthesis. acs.orgnih.gov The bridging pattern in lacticin-481 is shared with other lantibiotics like mutacin II. oup.com The integrity of this globular structure, maintained by the lanthionine and methyllanthionine bridges, is critical for its inhibitory function. acs.orgnih.gov The arrangement of these rings creates a specific conformation that is recognized by its cellular target. acs.orgnih.gov
Mutational Analysis and Directed Evolution for Functional Insights
Mutational analysis and directed evolution have been invaluable tools for dissecting the structure-function relationships of lacticin-481. acs.orgnih.gov These approaches allow for the systematic investigation of the roles of individual amino acid residues and structural motifs. oup.com For example, site-directed mutagenesis has been used to probe the importance of conserved residues in the leader peptide for biosynthesis and to confirm the essentiality of specific residues within the mature peptide for its antimicrobial activity. acs.orgnih.gov
The development of in vitro biosynthetic platforms has further expanded the possibilities for creating and testing lacticin-481 analogues. acs.orgnih.gov Chemoenzymatic approaches, for instance, have enabled the production of analogues containing nonproteinogenic amino acids, some of which have shown improved antimicrobial activity compared to the parent compound. acs.org Additionally, studies have demonstrated that the biosynthetic machinery for lacticin-481, particularly the enzyme LctM, can tolerate certain mutations, paving the way for the bioengineering of novel lanthipeptides with potentially enhanced therapeutic properties. tandfonline.com These mutational studies have provided a deeper understanding of the substrate specificity of the biosynthetic enzymes and have highlighted regions of the molecule that are amenable to modification without compromising its core function. nih.gov
Molecular Mechanism of Action Against Target Organisms
Inhibition of Peptidoglycan Biosynthesis
The primary mode of action of lacticin-481 is the disruption of peptidoglycan biosynthesis, a crucial process for the survival of Gram-positive bacteria. acs.org This inhibition is achieved through a specific interaction with the essential peptidoglycan precursor, Lipid II. nih.govresearchgate.net
Lacticin-481 possesses a conserved structural feature known as the mersacidin-like Lipid II binding motif. acs.orgnih.gov This motif, characterized by the sequence TXS/TXD/EC, is located in the A ring of the lacticin-481 molecule. acs.org The presence of this motif is critical for its ability to recognize and bind to Lipid II. acs.orgnih.gov The interaction is stabilized by specific residues within this motif, with studies highlighting the importance of the conserved acidic residue, Glutamate-13 (Glu13), for potent antimicrobial activity. acs.org While lacticin-481 binds to Lipid II, its activity, unlike some other lantibiotics with this motif, appears to be independent of Ca2+ ions. nih.gov The binding of lacticin-481 to Lipid II effectively sequesters this precursor molecule, preventing its utilization in the subsequent steps of cell wall construction.
By binding to Lipid II, lacticin-481 directly inhibits the transglycosylation step of peptidoglycan synthesis. acs.org Specifically, it has been demonstrated to inhibit the PBP1b-catalyzed formation of the peptidoglycan polymer. nih.govresearchgate.net Penicillin-binding proteins (PBPs) are essential enzymes that catalyze the final steps of peptidoglycan assembly, including the transglycosylation and transpeptidation reactions that cross-link the glycan strands. researchgate.net Lacticin-481's sequestration of the Lipid II substrate prevents PBP1b from incorporating the disaccharide-pentapeptide units into the growing peptidoglycan chain, thereby halting cell wall construction and leading to bacterial cell death. nih.gov
Membrane Interaction and Depolarization without Pore Formation
Unlike many other lantibiotics, such as nisin, lacticin-481 does not form pores in the membranes of susceptible bacteria. nih.govacs.org This has been confirmed through experiments using fluorescent dyes like propidium iodide, which only enter cells with compromised membranes; lacticin-481 did not facilitate the uptake of this dye. acs.org Furthermore, while some membrane interaction occurs, it does not lead to significant membrane depolarization in the same manner as pore-forming antibiotics. acs.org Lacticin-481 has a higher affinity for zwitterionic membranes compared to nisin, which preferentially binds to anionic membranes. researchgate.net This suggests a different mode of membrane association that does not culminate in the formation of discrete, stable pores.
Comparative Analysis with Other Lantibiotics' Mechanisms
The mechanism of lacticin-481 shares similarities with some lantibiotics while exhibiting key differences with others, which provides insight into its unique activity.
Comparison with Nisin: The most significant difference lies in their interaction with the cell membrane. Nisin has a dual mode of action: it inhibits cell wall synthesis by binding to Lipid II and then uses this complex as a docking molecule to form pores, leading to rapid membrane depolarization and cell death. acs.orguu.nl Lacticin-481, while also targeting Lipid II, lacks this pore-forming capability. nih.govacs.org This fundamental difference in their mechanisms may account for variations in their activity spectra and potency against different bacterial strains. acs.org
Comparison with Two-Component Lantibiotics (e.g., Lacticin 3147): Lacticin 3147 consists of two peptides, LtnA1 and LtnA2, that act synergistically. LtnA1 contains a mersacidin-like motif and is responsible for binding to Lipid II, similar to lacticin-481. nih.gov However, the full activity of lacticin 3147, which includes pore formation, requires the recruitment of the LtnA2 peptide to the Lipid II-LtnA1 complex. nih.gov This highlights how different lantibiotics have evolved to utilize the Lipid II target in distinct ways, with lacticin-481 acting as a single-component inhibitor of transglycosylation, while others have developed more complex, multi-component systems for enhanced activity, including pore formation.
The following table summarizes the key mechanistic differences between lacticin-481 and other notable lantibiotics:
| Feature | Lacticin-481 | Nisin | Mersacidin | Lacticin 3147 |
| Primary Target | Lipid II | Lipid II | Lipid II | Lipid II |
| Pore Formation | No | Yes | No | Yes (with both peptides) |
| Lipid II Binding Motif | Mersacidin-like | N-terminal rings | Mersacidin-like | Mersacidin-like (in LtnA1) |
| Mechanism | Inhibition of transglycosylation | Inhibition of transglycosylation and pore formation | Inhibition of transglycosylation | Inhibition of transglycosylation and pore formation (synergistic) |
Antimicrobial Spectrum and Intermicrobial Interactions
Range of Inhibitory Activity against Gram-Positive Bacteria
Lacticin-481 exhibits a moderately broad inhibitory spectrum, targeting a variety of Gram-positive organisms. nih.govuniprot.org Its bactericidal action is predicated on the depolarization of the cytoplasmic membrane in susceptible bacteria, a process initiated by the formation of pores. uniprot.org The group of bacteria susceptible to lacticin-481 includes species from several genera, such as Lactococcus, Lactobacillus, and Clostridium. nih.govresearchgate.net
Research has quantified the inhibitory activity of lacticin-481 against specific strains. For instance, studies have determined the minimal inhibitory concentration (MIC) required to prevent the growth of particular indicator strains. These findings underscore the peptide's potency against specific Gram-positive bacteria.
| Bacterial Species | Indicator Strain | Minimal Inhibitory Concentration (MIC) |
|---|---|---|
| Lactococcus lactis subsp. cremoris | HP | 625 nM acs.org |
The antimicrobial activity of lacticin-481 is particularly specific and potent against other Lactic Acid Bacteria. uniprot.org This targeted action is significant in environments like fermented foods, where it can influence the microbial consortium. Its effectiveness has been demonstrated against various lactococcal and lactobacilli strains. nih.gov For example, cultures producing lacticin-481 have been shown to effectively inhibit the growth of Lactobacillus fermentum. nih.gov
Furthermore, lacticin-481 has well-documented activity against species of the genus Clostridium, which are often associated with food spoilage. nih.gov A primary target is Clostridium tyrobutyricum, a species known for causing "late blowing" defects in cheese. uniprot.orgnih.gov The inhibitory action against these specific groups highlights its potential utility in food preservation contexts. nih.gov
| Target Bacterial Group | Specific Examples of Inhibited Species |
|---|---|
| Lactic Acid Bacteria (LAB) | Lactococcus lactis acs.org, Lactobacillus fermentum nih.gov |
| Clostridia | Clostridium tyrobutyricum uniprot.orgnih.gov, Other Clostridium spp. researchgate.netresearchgate.net |
Synergistic and Antagonistic Interactions with Other Antimicrobial Compounds
The efficacy of lacticin-481 can be influenced by the presence of other antimicrobial agents, with research pointing towards synergistic interactions. A notable example is its interplay with lacticin 3147, another lantibiotic.
A study involving a transconjugant strain of Lactococcus lactis engineered to produce both lacticin-481 and lacticin 3147 demonstrated enhanced antimicrobial activity. nih.gov This dual-producer strain was found to be more effective at killing Lactobacillus fermentum and inhibiting the growth of Listeria monocytogenes than the parental strains that produced only a single bacteriocin (B1578144). nih.gov The researchers concluded that the two lantibiotics likely act synergistically to exert their enhanced inhibitory effect. nih.gov
Conversely, investigations into potential antagonistic effects are less common. One study explored whether chemically synthesized, inactive analogues of lacticin-481 could antagonize the activity of the authentic, active compound. acs.org The results showed no antagonism, suggesting the inactive analogues did not compete for the same binding target in a way that would inhibit the active form. acs.org There is a lack of prominent research in the existing scientific literature detailing antagonistic interactions between lacticin-481 and other distinct antimicrobial compounds.
Immunity and Resistance Mechanisms in Producer and Target Strains
Genetic Basis of Self-Immunity in Lacticin-481 Producers
The production of lacticin-481 is intrinsically linked to a self-immunity system that protects the producer cells. This immunity is crucial, as the absence of these protective genes can be toxic to the host organism. The genetic determinants for lacticin-481 production and immunity are located on an operon.
The core of the self-immunity mechanism in lacticin-481 producing strains of Lactococcus lactis is conferred by the lctFEG genes. These three genes are essential for providing immunity; the deletion of any one of them results in a loss of protection against lacticin-481. The products of these genes are believed to assemble into a functional ABC transporter. This transporter actively expels the lacticin-481 molecules from the cell membrane, preventing them from reaching the high concentrations required to form pores and disrupt membrane integrity. The level of immunity provided by the lctFEG system can vary, accounting for at least 6% and potentially up to 100% of the wild-type producer strain's immunity, depending on the regulation of gene expression.
| Gene | Proposed Function in Immunity |
| lctF | ATP-binding domain of the ABC transporter |
| lctE | Membrane-spanning domain of the ABC transporter |
| lctG | Membrane-spanning domain of the ABC transporter |
ABC Transporter Systems in Lantibiotic Resistance
Gram-positive bacteria have developed resistance mechanisms against lantibiotics that often mirror the immunity systems of producer strains, with ABC transporters playing a central role. These systems function by actively exporting the antimicrobial peptide, thereby reducing its effective concentration at the target site.
A notable example of acquired resistance to lacticin-481 is observed in the human pathogen Streptococcus mutans. This bacterium possesses a resistance system designated LcrSR-LctFEG. This system comprises a two-component system (TCS), LcrSR, and an ABC transporter, LctFEG. The LcrS protein acts as a histidine kinase that senses the presence of lacticin-481, while LcrR is the response regulator. Upon detection of the lantibiotic, this system upregulates the expression of the lctFEG genes, which then assemble into an ABC transporter that confers resistance to lacticin-481, as well as other lantibiotics like nukacin ISK-I.
| Component | Organism | Function | Lantibiotics Resisted |
| LcrSR-LctFEG | Streptococcus mutans | Two-component system and ABC transporter mediating resistance | Lacticin-481, Nukacin ISK-I |
Advanced Methodologies in Lacticin 481 Research
In Vitro Reconstitution Systems for Biosynthetic Pathways
The biosynthesis of lacticin-481 involves a series of complex post-translational modifications of a ribosomally synthesized precursor peptide, LctA. A pivotal breakthrough in lacticin-481 research was the successful in vitro reconstitution of its biosynthetic pathway. This process is catalyzed by a single, multi-functional enzyme, lacticin-481 synthetase (LctM). nih.gov
The in vitro system typically involves the incubation of the purified LctA precursor peptide with the purified LctM enzyme in a buffered solution. The reaction requires essential cofactors, namely adenosine (B11128) triphosphate (ATP) and magnesium ions (Mg²⁺), to proceed. LctM utilizes ATP to phosphorylate the hydroxyl groups of specific serine and threonine residues within the C-terminal core region of LctA. researchgate.net This phosphorylation activates these residues for a subsequent elimination reaction, resulting in the formation of dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. nih.gov Following dehydration, the cyclase domain of LctM catalyzes the intramolecular Michael-type addition of cysteine thiols onto these unsaturated amino acids, forming the characteristic lanthionine (B1674491) (Lan) and methyllanthionine (MeLan) thioether bridges. acs.org
The ability to reconstitute this entire process in a controlled, cell-free environment has been instrumental. It allows researchers to study the enzymatic mechanism in detail, investigate the sequence of modification events, and probe the substrate specificity of LctM without the complexity of the cellular milieu. researchgate.net This system serves as a foundational platform for many of the bioengineering and characterization studies discussed in subsequent sections.
Table 1: Key Components for In Vitro Reconstitution of Lacticin-481 Biosynthesis
| Component | Role |
|---|---|
| LctA | The precursor peptide, consisting of an N-terminal leader and a C-terminal core peptide that undergoes modification. |
| LctM | The bifunctional synthetase enzyme that catalyzes both dehydration and cyclization reactions. |
| ATP | Provides the phosphate (B84403) group for the initial activation (phosphorylation) of serine and threonine residues. |
| Mg²⁺ | A crucial cofactor for the kinase activity of the LctM enzyme. |
| Buffer | Maintains optimal pH for enzymatic activity. |
Chemical Synthesis Approaches for Analog Generation
While enzymatic methods are powerful, total chemical synthesis offers unparalleled control over the molecular structure, enabling the creation of analogs that are inaccessible through biological pathways. Solid-supported peptide synthesis (SPPS) has been successfully employed for the total synthesis of lacticin-481. acs.org This achievement was significant as it provided a route to produce the complex, tricyclic lantibiotic and, more importantly, to systematically investigate its structure-activity relationships. acs.org
A key application of this synthetic approach has been the generation of lacticin-481 analogs with non-native stereochemistry in their lanthionine and methyllanthionine bridges. acs.org In nature, the enzymatic cyclization catalyzed by LctM is highly stereospecific, yielding cross-links with a defined DL-configuration. nih.gov Through chemical synthesis, researchers have been able to prepare analogs where one or more of these bridges possess the alternative LL-stereochemistry. acs.org
Biological evaluation of these synthetic stereoisomers revealed that altering the configuration of any of the three thioether rings completely abolished the antimicrobial activity of lacticin-481. acs.orgacs.org This finding underscores the critical importance of the naturally occurring, enzymatically installed stereochemistry for the molecule's biological function, likely by maintaining the precise three-dimensional conformation required for target recognition. acs.org Chemical synthesis thus provides an essential tool for probing aspects of the molecule's structure that cannot be altered using biosynthetic machinery. rug.nl
Combinatorial Biosynthetic Strategies for Diversification
Combinatorial biosynthesis merges the principles of synthetic biology with the catalytic power of biosynthetic enzymes to generate libraries of novel compounds. This strategy has been effectively applied to lacticin-481, leveraging the relaxed substrate specificity of its modifying enzyme, LctM, and related synthetases. acs.org
A major goal in peptide engineering is the incorporation of non-canonical (or non-proteinogenic) amino acids to enhance properties such as stability, potency, or target binding. nih.gov Studies have shown that the lacticin-481 synthetase, LctM, is remarkably permissive and can process LctA variants containing a range of non-proteinogenic amino acids at various positions, particularly in regions not directly involved in the dehydration or cyclization steps. acs.org
More advanced strategies have employed a combinatorial biosynthetic pathway in E. coli to produce lacticin-481 analogs containing the non-canonical amino acid ornithine. nih.govrug.nl This was achieved by co-expressing an arginine-containing lacticin-481 precursor with two key enzymes: a peptide arginase (OspR) to convert arginine to ornithine, and a promiscuous lanthipeptide synthetase (SyncM) to perform the necessary dehydrations and cyclizations. nih.govnih.gov This approach successfully demonstrated that lanthionine ring formation can occur even with non-canonical residues present in the peptide backbone, opening new avenues for diversifying the chemical structure of lacticin-481. nih.gov
The N-terminal leader peptide of LctA plays a crucial role in guiding the post-translational modifications by binding to the LctM enzyme. frontiersin.org This recognition element can be engineered to create hybrid or chimeric leader peptides, thereby expanding the range of modifications that can be introduced. By replacing or modifying parts of the native LctA leader sequence, it is possible to direct different or multiple modification enzymes to the lacticin-481 core peptide. nih.gov
In the production of ornithine-containing analogs, a hybrid leader peptide was designed to be recognized by the synthetase SyncM. nih.govnih.gov This engineered leader successfully directed SyncM to catalyze the formation of active, cyclized lacticin-481. nih.gov The use of such hybrid leaders is a powerful strategy, as it allows researchers to "mix and match" leader sequences and modification enzymes from different biosynthetic pathways, enabling the creation of novel hybrid molecules with combined features from distinct natural products. nih.gov
Biophysical and Biochemical Characterization Techniques
A suite of advanced analytical techniques is essential for the detailed characterization of lacticin-481 and its engineered analogs, providing insights into their structure, modifications, and conformation.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is an indispensable tool in lacticin-481 research. It is routinely used to rapidly determine the molecular weight of the precursor peptide and its modified products. nih.gov In in vitro reconstitution assays, MALDI-TOF MS allows for the direct monitoring of enzymatic reactions by observing the mass shifts corresponding to each dehydration event (a loss of 18 Da per event). nih.govresearchgate.net It is also used to confirm the successful incorporation of non-canonical amino acids and to analyze the cyclization state of the peptide. nih.govacs.org Tandem mass spectrometry (MS/MS) can further provide fragmentation data to confirm the peptide sequence and, in some cases, localize modifications. acs.org
Table 2: Application of Spectrometric Techniques in Lacticin-481 Research
| Technique | Application | Information Obtained |
|---|---|---|
| MALDI-TOF MS | Monitoring in vitro reactions; Characterizing final products; Screening for producers. nih.govnih.gov | Molecular weight, number of dehydration events, confirmation of analog mass. nih.gov |
| Tandem MS (MS/MS) | Confirming peptide sequence and ring topology. acs.org | Peptide fragmentation patterns, verification of covalent structure. acs.org |
| NMR Spectroscopy | Elucidating 3D structure; Determining thioether bridge connectivity. nih.gov | Atomic-level structural information, defining the lanthionine ring pattern. rug.nlnih.gov |
Chromatographic Purification and Analysis (e.g., HPLC)
The purification of lacticin-481 to homogeneity is a multi-step process that typically involves a combination of precipitation and chromatographic techniques. A key method in the final stages of purification and for subsequent analysis is reversed-phase high-performance liquid chromatography (RP-HPLC). The process often begins with the precipitation of the bacteriocin (B1578144) from the culture supernatant, followed by gel filtration and then one or more RP-HPLC steps. asm.orgasm.org
A comprehensive purification protocol for lacticin-481, as detailed in scientific literature, demonstrates a significant increase in specific activity at each stage. The process starts with ammonium (B1175870) sulfate (B86663) precipitation of the culture supernatant, which effectively concentrates the protein and removes a substantial portion of contaminating proteins. asm.org This is followed by gel filtration chromatography to separate molecules based on their size. The final and most critical steps involve preparative and analytical RP-HPLC, which separates molecules based on their hydrophobicity. asm.org
For the HPLC stage, a common choice is a C18 reversed-phase column. asm.org The separation is achieved by applying a gradient of an organic solvent, such as 2-propanol, in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA). asm.org The purity of the final product can be verified by analytical RP-HPLC, often using a different buffer system, such as ammonium acetate, to confirm the homogeneity of the preparation. asm.org The entire purification protocol can lead to a more than 100,000-fold increase in the specific activity of lacticin-481. asm.orgasm.org
Table 1: Purification of Lacticin-481 from Lactococcus lactis subsp. lactis CNRZ 481 Culture Supernatant asm.org
| Purification Step | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Purification (n-fold) |
|---|---|---|---|---|---|
| Supernatant | 1,800 | 1.44 x 10⁶ | 800 | 100 | 1 |
| Ammonium Sulfate (60-80%) | 27 | 2.6 x 10⁶ | 9.6 x 10⁴ | 180 | 120 |
| Gel Filtration | 0.14 | 8.4 x 10⁴ | 6.0 x 10⁵ | 5.8 | 750 |
| Preparative HPLC | 0.0028 | 7.8 x 10⁴ | 2.8 x 10⁷ | 5.4 | 35,000 |
| Analytical HPLC | 0.00024 | 2.06 x 10⁴ | 8.57 x 10⁷ | 1.43 | 107,125 |
Functional Activity Assays (e.g., Growth Inhibition)
The antimicrobial function of purified or synthesized lacticin-481 is quantified through various growth inhibition assays. These assays are essential for determining the potency and spectrum of activity of the lantibiotic against sensitive bacterial strains. The choice of indicator organism is critical, with strains of Lactococcus lactis being particularly sensitive and commonly used. acs.org
A widely used method is the broth microdilution assay, often performed in a 96-well plate format. acs.org In this assay, a susceptible indicator strain, such as Lactococcus lactis subsp. cremoris HP, is exposed to serial dilutions of the lacticin-481 preparation. acs.org The growth of the indicator strain is monitored over time by measuring the optical density at 600 nm (OD₆₀₀). acs.org From the resulting data, key parameters like the half-maximal inhibitory concentration (IC₅₀) and the minimal inhibitory concentration (MIC) can be determined. The MIC is defined as the lowest concentration of the bacteriocin that completely inhibits the visible growth of the indicator microorganism.
Another common technique is the agar (B569324) well diffusion assay. In this method, a lawn of the indicator bacteria is spread on an agar plate, and wells are created in the agar. The lacticin-481 solution is then added to these wells. After an incubation period, the antimicrobial activity is visualized as a clear zone of growth inhibition around the well. The diameter of this zone is proportional to the concentration and activity of the bacteriocin. This assay is particularly useful for screening purposes and for comparing the relative activity of different preparations. tums.ac.ir
Table 2: Methodologies for Assessing Lacticin-481 Functional Activity
| Assay Type | Principle | Common Indicator Strains | Key Parameters Measured |
|---|---|---|---|
| Broth Microdilution | Measurement of bacterial growth in liquid culture with serial dilutions of the bacteriocin. | Lactococcus lactis subsp. cremoris HP, Bacillus subtilis | Minimal Inhibitory Concentration (MIC), Half-maximal Inhibitory Concentration (IC₅₀) |
| Agar Well Diffusion | Diffusion of the bacteriocin through agar, resulting in a zone of growth inhibition of a bacterial lawn. | Lactococcus cremoris HP, Staphylococcus aureus | Diameter of the inhibition zone |
Ecological and Evolutionary Perspectives of Lacticin 481
Diversity of Producer Organisms and Ecological Niches
Lacticin 481 and its variants are produced by a range of Gram-positive bacteria that inhabit various, yet interconnected, ecological niches. oup.com The producer organisms are predominantly from the Firmicutes phylum, with the exception of Kocuria varians, which belongs to the Actinobacteria phylum. oup.com These bacteria are found in environments rich in microbial life, such as dairy products, the human oral cavity, and the gastrointestinal tract. oup.com
The diversity of these producer organisms and their habitats underscores the broad ecological significance of lacticin 481. Food-grade bacteria, including various species of Lactococcus and Streptococcus, are frequently isolated from milk and fermented dairy products. oup.com In the human body, commensal and pathogenic species such as Streptococcus salivarius and Streptococcus mutans in the oral cavity, and Ruminococcus gnavus in the gut, have been identified as producers of lacticin 481-like lantibiotics. oup.com The presence of these producer organisms in such diverse yet related environments suggests a significant role for lacticin 481 in shaping the microbial landscapes of these niches.
| Producer Organism | Phylum | Ecological Niche |
| Lactococcus lactis | Firmicutes | Milk and fermented products |
| Streptococcus macedonicus | Firmicutes | Fermented products |
| Staphylococcus warneri | Firmicutes | Milk |
| Kocuria varians | Actinobacteria | Milk |
| Streptococcus salivarius | Firmicutes | Human oral cavity (commensal) |
| Streptococcus mutans | Firmicutes | Human oral cavity (pathogenic) |
| Streptococcus pyogenes | Firmicutes | Human (pathogenic) |
| Ruminococcus gnavus | Firmicutes | Human intestinal tract |
| Butyrivibrio fibrisolvens | Firmicutes | Rumen of cows |
Horizontal Gene Transfer and Dissemination of Lantibiotic Gene Clusters
The widespread distribution of lacticin 481 gene clusters among diverse bacterial species is strongly indicative of horizontal gene transfer (HGT). oup.com HGT is the movement of genetic material between organisms other than by vertical transmission from parent to offspring. The primary mechanisms driving HGT in bacteria are transformation, transduction, and conjugation.
Transformation involves the uptake of naked DNA from the environment.
Transduction is the transfer of genetic material between bacteria by bacteriophages.
Conjugation is the transfer of genetic material through direct cell-to-cell contact, often mediated by plasmids and transposons.
The lacticin 481 gene cluster is frequently located on mobile genetic elements such as plasmids and transposons, which facilitates its transfer between different bacterial strains and species. This mobility explains the presence of highly similar lacticin 481 gene clusters in distantly related bacteria inhabiting similar ecological niches. The dissemination of these gene clusters via HGT provides a significant evolutionary advantage, allowing recipient bacteria to acquire the ability to produce a potent antimicrobial and compete more effectively in their environment.
Evolutionary Conservation of Structure-Function Relationships
The structure of lacticin 481 is intricately linked to its antimicrobial function, and this relationship has been strongly conserved throughout its evolution. The precursor peptide of lacticin 481, like other members of its group, consists of a leader peptide and a propeptide. While the N-terminal part of the leader peptide can vary, the C-terminal region, particularly the double-glycine motif, is highly conserved. oup.com This conserved region is crucial for the proper processing and modification of the propeptide by the biosynthetic machinery.
The propeptide region, which becomes the mature lantibiotic, exhibits an even higher degree of conservation. oup.com This conservation is critical for maintaining the specific three-dimensional structure of lacticin 481, which is essential for its biological activity. The characteristic thioether bridges, formed by lanthionine (B1674491) and methyllanthionine residues, create a rigid and stable structure that is necessary for its interaction with the bacterial cell membrane and inhibition of peptidoglycan synthesis. acs.org
Research has demonstrated the critical importance of the specific stereochemistry of these lanthionine and methyllanthionine residues. acs.org Any alteration to their natural D-L stereoisomeric form results in a complete loss of antimicrobial activity. acs.org This stringent requirement highlights the strong evolutionary pressure to preserve the precise structural integrity of lacticin 481 to maintain its potent biological function.
Ecological Role in Microbial Competition and Community Dynamics
Lacticin 481 plays a crucial role in mediating microbial competition and shaping the dynamics of bacterial communities. By producing this potent lantibiotic, a bacterial strain can inhibit the growth of or kill competing bacteria, thereby gaining a competitive advantage in accessing limited resources and occupying a specific ecological niche. researchgate.net
The antimicrobial spectrum of lacticin 481 is often directed against closely related species or other bacteria that occupy the same environment. oup.com For instance, lacticin 481 produced by Lactococcus lactis in dairy fermentations can inhibit the growth of other lactic acid bacteria and spoilage organisms like Clostridium tyrobutyricum. uniprot.org This targeted activity allows the producing strain to dominate its immediate environment.
Advanced Research Avenues and Future Directions
Development of Novel Lantibiotic Analogues with Enhanced Properties
The bioengineering of lacticin-481 has opened pathways to create analogues with superior stability, solubility, and antimicrobial potency. A key strategy involves the incorporation of non-proteinogenic amino acids, which can confer resistance to proteolysis and potentially enhance biological activity. nih.gov An approach known as in vitro mutasynthesis has been particularly fruitful. This method uses purified LctM, the enzyme responsible for lacticin-481 maturation, to modify synthetic structural peptides containing non-standard amino acids, generating derivatives with enhanced specific activity. researchgate.net
Researchers have demonstrated that the biosynthetic enzyme for lacticin-481, LctM, exhibits a broad substrate tolerance, successfully processing a variety of LctA mutants. researchgate.net This promiscuity is a significant advantage for antibiotic engineering. For instance, studies have shown that introducing noncanonical amino acids can increase the peptide's affinity for its target, Lipid II, thereby improving its ability to inhibit the transglycosylation reaction essential for bacterial cell wall formation. researchgate.net Specific analogues, such as those with substitutions at key positions (e.g., N15R/F21Pal), have displayed enhanced inhibitory effects on peptidoglycan synthesis compared to the wild-type molecule. nih.gov
Furthermore, combinatorial biosynthesis in hosts like E. coli is being used to create novel analogues. By employing highly promiscuous lanthipeptide synthetases like SyncM, researchers can produce active lacticin-481 and incorporate additional modifications, such as the noncanonical amino acid ornithine, to modulate its properties. researchgate.netmdpi.com These bioengineering efforts aim to overcome the limitations of natural lantibiotics and develop next-generation therapeutics. researchgate.net
| Analogue/Modification Strategy | Key Research Finding | Potential Enhancement | Reference |
|---|---|---|---|
| Incorporation of Non-Proteinogenic Amino Acids (e.g., Pal, Nal) | Analogues N15R/F21Pal and N15R/F21H showed lower IC50 values for transglycosylation inhibition than wild-type lacticin-481. nih.gov | Increased antimicrobial potency and target affinity. nih.gov | nih.gov |
| Combinatorial Biosynthesis with Ornithine Incorporation | Demonstrated successful in vivo production of active ornithine-containing lacticin-481 analogues using a promiscuous synthetase (SyncM) and peptide arginase (OspR). researchgate.netmdpi.comnih.gov | Modulated antibacterial effectiveness through altered interactions with bacterial cell membranes. nih.gov | researchgate.netmdpi.comnih.gov |
| In Vitro Mutasynthesis | Purified LctM can modify synthetic peptides containing non-standard amino acids to generate derivatives with superior specific activity. researchgate.net | Creation of variants not accessible by standard in vivo mutagenesis, with potentially improved stability and activity. researchgate.net | researchgate.net |
| Stereochemical Synthesis | Total chemical synthesis revealed that substituting the native dl-Lan/MeLan stereoisomers with ll stereoisomers completely abolished antibacterial activity. acs.org | Confirmed the critical importance of native stereochemistry for biological function, guiding future engineering efforts. acs.org | acs.org |
Deeper Understanding of Enzyme Substrate Specificity and Catalysis
The biosynthesis of lacticin-481 is catalyzed by a single, bifunctional enzyme, Lacticin 481 synthetase (LctM), which performs a series of complex chemical transformations. nih.govacs.org LctM is responsible for both the dehydration of specific serine and threonine residues in the precursor peptide (LctA) to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), and the subsequent intramolecular cyclization where cysteine thiols attack these unsaturated amino acids to form the characteristic (methyl)lanthionine rings. nih.govacs.orgnih.gov
Research has elucidated that the dehydration reaction proceeds through a two-step mechanism involving ATP. LctM first acts as a kinase, phosphorylating the hydroxyl groups of serine and threonine residues. nih.govnih.govresearchgate.net This is followed by a phosphate (B84403) elimination step to generate the dehydroamino acids. nih.gov This mechanism has been confirmed by studies showing that LctM can phosphorylate truncated substrates and that synthetic phosphopeptides are accepted as substrates for the elimination step. researchgate.net High-resolution mass spectrometry has further revealed that the dehydration process occurs in a distributive and directional manner, proceeding from the N-terminus to the C-terminus of the peptide. nih.gov
LctM displays a relaxed or permissive substrate specificity, meaning it can modify peptides that differ from its native substrate, LctA. researchgate.netnih.gov This promiscuity has been exploited for peptide engineering, allowing the enzyme to be used as a general dehydratase or cyclase. nih.gov Studies using semi-synthetic substrates have shown that LctM can tolerate nonproteinogenic amino acids, such as D-amino acids and β-amino acids, in certain regions of the peptide. nih.gov However, the enzyme's activity can be sensitive to the structure of the substrate; for example, prior formation of the thioether rings can prevent other enzymatic modifications, like the conversion of arginine to ornithine at specific sites. researchgate.netmdpi.com
Exploration of Regulatory Networks Beyond the Biosynthetic Operon
The production of lacticin-481 is not solely controlled by the genes within its own operon (lctAMTFEG). Evidence points to the influence of external environmental signals and likely control by global regulatory networks within the host bacterium, Lactococcus lactis. acs.orgnih.gov
A significant finding is that the biosynthesis of lacticin-481 is regulated at the transcriptional level by pH. acs.orgnih.gov Production is stimulated by the acidification of the growth medium, a natural consequence of lactic acid production by the bacteria. nih.gov This regulation is mediated through two primary promoters, P1 and P3, located upstream of the structural gene lctA. Both of these promoters are induced by acidic conditions. acs.orgnih.gov
Investigation of Inter-Lantibiotic Interactions and Mechanisms of Resistance
The interaction of lacticin-481 with other bacteriocins can result in complex outcomes, including antagonism. One study investigating the combined activity of different bacteriocins from lactic acid bacteria found that lacticin-481 predominantly produced antagonistic effects when paired with nisin, pediocin AcH, lactacin F, and lactacin B. nih.gov This suggests that combining lacticin-481 with these bacteriocins may not be a viable strategy for enhancing antimicrobial activity and highlights the complexity of using bacteriocin (B1578144) mixtures. In contrast, chemically synthesized analogues of lacticin-481 with incorrect stereochemistry were found to be inactive and did not antagonize the activity of the wild-type molecule, suggesting they are unable to bind to the same biological target. acs.org
Bacteria have evolved specific mechanisms to protect themselves from lantibiotics. The primary self-immunity mechanism for the lacticin-481 producer is an ABC (ATP-binding cassette) transporter encoded by the lctFEG genes within the biosynthetic operon. nih.govcapes.gov.br The LctFEG system actively expels the bacteriocin, preventing it from reaching lethal concentrations at the cell membrane. nih.gov
Furthermore, pathogenic bacteria can acquire resistance to lacticin-481. In Streptococcus mutans, resistance is conferred by the LcrSR-LctFEG system. nih.gov This system comprises a two-component regulatory system (TCS), LcrSR, which senses the presence of lacticin-481 and activates the expression of an ABC transporter, LctFEG, which then presumably effluxes the lantibiotic to confer resistance. nih.govnih.gov This demonstrates a sophisticated defense strategy where an external stimulus triggers a specific resistance mechanism.
| Mechanism | System/Genes | Organism | Mode of Action | Reference |
|---|---|---|---|---|
| Self-Immunity | LctFEG ABC Transporter | Lactococcus lactis (Producer) | An ABC transporter that provides immunity by actively exporting lacticin-481. The products of all three genes (lctF, lctE, and lctG) are necessary for protection. nih.gov | nih.govcapes.gov.br |
| Acquired Resistance | LcrSR-LctFEG | Streptococcus mutans | A two-component system (LcrSR) that, upon sensing lacticin-481, regulates the expression of an ABC transporter (LctFEG) to confer resistance. nih.gov | nih.gov |
| General Lantibiotic Resistance | Cell Wall & Membrane Alterations | Various Firmicutes | Mechanisms include D-alanylation of teichoic acids, changes in membrane phospholipid or fatty acid composition, and cell wall thickening, which reduce susceptibility to various lantibiotics. nih.gov | nih.gov |
Exploiting Lacticin-481 for Biotechnological Research Applications
The unique properties of lacticin-481 are being explored for various biotechnological applications, particularly within the food industry. Its ability to interact with the cell membranes of susceptible lactic acid bacteria without causing immediate cell death has led to innovative research in fermented systems. nih.gov
In cheese manufacturing, the breakdown of proteins and fats by intracellular enzymes from starter bacteria is a critical step in flavor development. The rate of this process is often limited by the slow autolysis of the starter cells. Lacticin-481 offers a potential solution to accelerate this process.
Research has shown that exposure to lacticin-481 can induce the release of key intracellular enzymes from Lactococcus lactis starter cultures. nih.gov Unlike other bacteriocins that cause rapid cell death and lysis, lacticin-481 allows the target cells to continue growing, albeit at a reduced rate, while simultaneously releasing enzymes such as lactate (B86563) dehydrogenase (LDH) and the flavor-developing enzyme post-proline dipeptidyl aminopeptidase (B13392206) (Pep X). nih.gov
In laboratory-scale Cheddar cheese trials, the use of a lacticin-481-producing culture resulted in significantly higher levels of LDH release from the starter culture into the cheese matrix. nih.gov This was achieved without severely compromising the essential acid-producing capability of the starter bacteria. These findings suggest that lacticin-481-producing strains could be used as adjunct cultures to facilitate a controlled release of intracellular enzymes, thereby accelerating cheese ripening and enhancing flavor development. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
